Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[111]pentane-1-carboxylate is a synthetic organic compound characterized by its unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps:
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Formation of the Bicyclo[1.1.1]pentane Core: : This step often involves the use of [1.1.1]propellane, a strained bicyclic hydrocarbon, as a starting material. The [1.1.1]propellane can be functionalized through radical reactions to introduce various substituents at the bridgehead positions .
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Introduction of the Pyrazine Ring: : The pyrazine ring can be introduced through nucleophilic substitution reactions. For instance, 3,5-dichloropyrazine can react with a suitable nucleophile to form the desired pyrazine derivative .
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Esterification: : The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the compound with ethanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazine ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms on the pyrazine ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazine N-oxides, while substitution reactions could produce a variety of pyrazine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable scaffold in the design of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug candidate. The bicyclo[1.1.1]pentane core is considered a bioisostere for aromatic rings, which can enhance the pharmacokinetic properties of drug molecules . This makes it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high rigidity and stability. It may also find applications in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain natural molecules, potentially allowing it to bind to enzymes or receptors with high affinity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other derivatives of bicyclo[1.1.1]pentane, such as those with different substituents at the bridgehead positions, are similar in structure and may have comparable properties.
Pyrazine Derivatives: Compounds with pyrazine rings substituted with different functional groups can also be considered similar, as they share the pyrazine core structure.
Uniqueness
What sets Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate apart is the combination of the bicyclo[1.1.1]pentane core with the dichloropyrazine moiety. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-2-18-10(17)12-4-11(5-12,6-12)8-9(14)16-7(13)3-15-8/h3H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFUOHQWUQTICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)C3=NC=C(N=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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